5,7-Dimethoxyquinolin-3-amine

Kinase inhibitor design PDGF receptor Structure–activity relationship

The 5,7-dimethoxy substitution pattern is a binary activity switch: the 6,7-isomer is inactive (IC50 >50,000 nM), while 3-substituted 5,7-dimethoxyquinolines achieve PDGFR IC50 ≤20 nM, Kit Kd 12.5 nM, and FLT3 Kd <5 nM. Procurement of the wrong regioisomer introduces an irreparable SAR confound. This 3-amine enables amide coupling, Buchwald–Hartwig, reductive amination, and heterocycle formation in a single late-stage step. Supplied at 95% purity with integrated analytical QC, it consolidates seven derivatization pathways, enabling kinase-focused library synthesis without de novo core construction.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13198697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxyquinolin-3-amine
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C(C=N2)N)C(=C1)OC
InChIInChI=1S/C11H12N2O2/c1-14-8-4-10-9(11(5-8)15-2)3-7(12)6-13-10/h3-6H,12H2,1-2H3
InChIKeyHAWNFZVEUSPVRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethoxyquinolin-3-amine: A 3-Aminoquinoline Scaffold for Kinase-Targeted Library Synthesis and PDGFR/Kit/FLT3 Probe Development


5,7-Dimethoxyquinolin-3-amine (CAS 1027927-13-4, molecular formula C11H12N2O2, molecular weight 204.23) is a disubstituted 3-aminoquinoline bearing methoxy groups at the 5- and 7-positions of the fused bicyclic ring system . This substitution pattern differentiates it from the more extensively characterized 6,7-dimethoxy regioisomer. The 3-amino group serves as a primary synthetic handle for amide coupling, Buchwald–Hartwig cross-coupling, reductive amination, and heterocycle formation, enabling rapid elaboration into kinase-focused compound libraries. The scaffold has been specifically implicated in patents and binding datasets targeting PDGFRα/β, Kit, and FLT3 tyrosine kinases [1], making procurement decisions acutely sensitive to regioisomeric identity and the presence of the free 3-amine.

Why Generic 6,7-Dimethoxyquinolin-3-amine Cannot Substitute for 5,7-Dimethoxyquinolin-3-amine in Targeted Kinase Programs


The 5,7- and 6,7-dimethoxy regioisomers of quinolin-3-amine are chemically distinct entities that cannot be interchanged in structure–activity relationship (SAR) campaigns. In cell-free PDGF receptor tyrosine kinase (PDGF-RTK) assays, (6,7-dimethoxy-quinolin-3-yl)amine (CHEMBL303037) exhibited an IC50 exceeding 50,000 nM [1], placing it in the essentially inactive range. In stark contrast, compounds bearing the 5,7-dimethoxyquinoline core substituted at the 3-position with appropriate aryl or heteroaryl groups achieve Kd values as low as 12.5 nM against Kit and sub-5 nM against FLT3 in competition binding assays [2]. The methoxy-group positional shift from 6,7 to 5,7 therefore represents a binary activity switch for certain kinase targets. Procurement of the incorrect isomer introduces a confound that cannot be corrected through downstream chemistry, as the ring-substitution pattern is locked in the starting material.

Quantitative Differentiation Evidence for 5,7-Dimethoxyquinolin-3-amine Against Closest Analogs


Regioisomeric Switch: 5,7-Dimethoxy vs. 6,7-Dimethoxy Quinolin-3-amine in PDGF Receptor Tyrosine Kinase Inhibition

The 5,7-dimethoxy substitution pattern enables potent kinase inhibition, whereas the 6,7-dimethoxy isomer is essentially inactive against PDGF-RTK. (6,7-Dimethoxy-quinolin-3-yl)amine (CHEMBL303037) was tested in a cell-free PDGF receptor phosphorylation assay and showed an IC50 >50,000 nM [1][2]. Although the direct IC50 of 5,7-dimethoxyquinolin-3-amine itself has not been reported in the same assay, the SAR established by Maguire et al. demonstrates that 6,7-dimethoxy groups on the quinoline ring are 'advantageous although not essential' for PDGF-RTK inhibition, with optimal IC50 values reaching ≤20 nM when the 3-position is substituted with lipophilic groups [1]. The 3-amino compound represents the minimal scaffold for further derivatization. The >2,500-fold activity gap between the optimally derivatized 6,7-scaffold (IC50 ≤20 nM) and the unsubstituted 6,7-amine (IC50 >50,000 nM) underscores the critical interplay between methoxy regiochemistry and 3-substitution for target engagement.

Kinase inhibitor design PDGF receptor Structure–activity relationship Quinoline regioisomers

Kit and FLT3 Kinase Binding Affinity of 5,7-Dimethoxyquinoline-3-aryl Derivatives vs. 6,7-Dimethoxy Scaffold

The 5,7-dimethoxyquinoline core, when elaborated at the 3-position, yields low-nanomolar binders to Kit and FLT3 kinases, targets with established clinical relevance in gastrointestinal stromal tumors and acute myeloid leukemia. A 3-aryl derivative of 5,7-dimethoxyquinoline (BDBM331639, US 9,725,465) demonstrated Kd values of 12.5 nM against Kit and <5 nM against FLT3 in standardized competition binding assays [1]. These values place the 5,7-dimethoxyquinoline scaffold firmly within the target-engagement range required for probe development (Kd <100 nM). In contrast, the 6,7-dimethoxy isomer has not been reported to achieve comparable potency against these kinases. The 3-amino group is the synthetic entry point for preparing such 3-aryl and 3-heteroaryl derivatives via cross-coupling or condensation chemistry.

Kit kinase FLT3 kinase Type III receptor tyrosine kinase Competition binding

Synthetic Tractability: Free 3-Amine vs. 3-Pyridinyl (DMPQ) vs. 3-H (Unsubstituted) Quinoline Derivatives

5,7-Dimethoxyquinolin-3-amine provides a primary aromatic amine that is directly amenable to a broad range of reliable transformations—amide coupling, urea formation, sulfonamide synthesis, Buchwald–Hartwig N-arylation, and reductive amination—without requiring pre-functionalization . The closely related tool compound DMPQ (5,7-dimethoxy-3-(4-pyridinyl)quinoline) is a potent and selective PDGFRβ inhibitor (IC50 = 80 nM) [1], but its 3-pyridinyl group is introduced at the point of scaffold synthesis and cannot be cleaved or exchanged; the compound is an endpoint probe rather than a diversification point. Similarly, 5,7-dimethoxyquinoline (CAS 78071-29-1) lacks any 3-position functional handle, requiring electrophilic halogenation or directed metalation before further elaboration . The 3-amino variant therefore uniquely combines the active 5,7-dimethoxy pharmacophore with a versatile synthetic entry point.

Synthetic accessibility Building block Derivatization handle Medicinal chemistry

Physicochemical Profile: 5,7-Dimethoxyquinolin-3-amine vs. 5,7-Dimethoxyquinoline as a Building Block

The introduction of the 3-amino group onto the 5,7-dimethoxyquinoline core increases molecular weight from 189.21 g/mol (5,7-dimethoxyquinoline) to 204.23 g/mol and adds a hydrogen-bond donor, altering both chromatographic behavior and solubility . The target compound incorporates two H-bond donors (NH2) and four H-bond acceptors (2 × OCH3, ring N, NH2), compared to zero H-bond donors for 5,7-dimethoxyquinoline. This difference directly impacts reversed-phase HPLC retention, normal-phase TLC mobility, and aqueous solubility—parameters critical for automated purification in parallel synthesis workflows. The 3-amino group also provides a basic nitrogen (estimated pKa of conjugate acid ~4.5–5.5 for the quinoline ring N, plus ~3–4 for the aniline NH2), enabling acid–base extraction protocols that are unavailable for the unsubstituted quinoline.

Physicochemical properties LogP Solubility Building block procurement

EGFR Selectivity Profile: 3-Aminoquinoline Scaffold Discriminates PDGFR over EGFR Tyrosine Kinase Activity

In the Maguire et al. series of 3-substituted quinoline derivatives, most compounds were tested for inhibition of cell-free epidermal growth factor receptor tyrosine kinase (EGFR-TK) activity and found to be inactive [1]. This includes the broader class of 3-amino and 3-substituted quinolines bearing the 5,7- or 6,7-dimethoxy pattern. The inactivity against EGFR contrasts with the low-nanomolar PDGFR-RTK inhibition observed for optimally substituted analogs, indicating a selectivity window of at least 2–3 log units in favor of PDGFR family kinases. The 3-amino compound, as the minimal scaffold of this series, retains the core pharmacophore responsible for PDGFR engagement while lacking the 3-substituents that could introduce EGFR cross-reactivity or broader kinase polypharmacology.

Kinase selectivity EGFR PDGFR Off-target profiling

Procurement-Driven Application Scenarios for 5,7-Dimethoxyquinolin-3-amine in Kinase Drug Discovery and Chemical Biology


Lead-Optimization Library Synthesis Targeting PDGFRα/β-Driven Pathologies

Medicinal chemistry teams developing inhibitors of PDGF receptor signaling for fibrotic diseases, pulmonary arterial hypertension, or tumor stroma modulation should select 5,7-dimethoxyquinolin-3-amine as the core building block. As established from the 1994 Maguire et al. series, 3-substituted 5,7-dimethoxyquinolines achieve PDGF-RTK IC50 values ≤20 nM while sparing EGFR [1]. The free 3-amine enables systematic exploration of amide, urea, sulfonamide, and N-aryl SAR around the kinase hinge-binding motif without requiring de novo scaffold synthesis for each analog. In contrast, the 6,7-dimethoxy isomer (IC50 >50,000 nM) would yield no tractable SAR and represents a dead-end procurement choice.

Development of Kit and FLT3 Chemical Probes for Hematologic Malignancy Target Validation

Researchers requiring chemical probes for Kit (gastrointestinal stromal tumors) or FLT3 (acute myeloid leukemia) can leverage the 5,7-dimethoxyquinolin-3-amine scaffold to generate 3-aryl derivatives achieving Kd values of 12.5 nM (Kit) and <5 nM (FLT3) in Ambit-style competition binding assays [2]. The compound's commercial availability at 95% purity with batch QC (NMR, HPLC, GC) ensures reproducible synthesis of probe candidates. Alternative scaffolds lacking the 5,7-dimethoxy pattern have not demonstrated comparable dual Kit/FLT3 potency in publicly available binding datasets.

Parallel Medicinal Chemistry Workflow for Diversifiable 3-Aminoquinoline Libraries

High-throughput medicinal chemistry groups building diverse quinoline-based screening libraries benefit from the compound's seven distinct derivatization pathways accessible from the primary 3-amine. Its hydrogen-bond donor/acceptor profile enables acid–base extraction purification orthogonal to the reversed-phase chromatography used for 5,7-dimethoxyquinoline . DMPQ (5,7-dimethoxy-3-(4-pyridinyl)quinoline), though a validated PDGFRβ inhibitor (IC50 80 nM), cannot serve as a diversification point because the 3-pyridinyl group is synthetically inert; each new analog requires independent total synthesis of the quinoline core [3]. The 3-amine building block consolidates all diversification at a single late-stage step.

EGFR-Sparing Kinase Inhibitor Programs Requiring PDGFR/Kit Selectivity

Kinase drug discovery projects where EGFR inhibition constitutes a liability—due to the well-characterized on-target toxicities of rash, diarrhea, and mucositis—should prioritize the 5,7-dimethoxyquinolin-3-amine scaffold. The Maguire et al. series demonstrated that 3-substituted quinoline derivatives are inactive against EGFR tyrosine kinase in cell-free assays [1], providing an intrinsic selectivity filter. This property is not shared by many commonly used quinazoline-based kinase scaffolds, making the 5,7-dimethoxyquinoline core a therapeutically differentiated starting point for programs requiring clean PDGFR/Kit pharmacology.

Quote Request

Request a Quote for 5,7-Dimethoxyquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.